Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Description

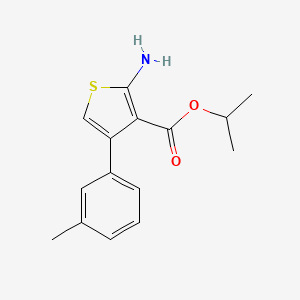

Chemical Structure: The compound features a thiophene core substituted with an amino group at position 2, a 3-methylphenyl group at position 4, and an isopropyl ester at position 3 (CAS: 351157-63-6, molecular formula: C₁₅H₁₇NO₂S, molecular weight: 275.37) . It is classified as an irritant (Xi) and serves as a key intermediate in pharmaceutical and materials research.

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTFVMFPQBAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175475 | |

| Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351157-63-6 | |

| Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351157-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction

One of the most common methods for synthesizing thiophene derivatives, including isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate, is the Gewald reaction. This three-component reaction typically involves:

Starting Materials : A carbonyl compound (such as 4-methylacetophenone), an activated nitrile (like ethyl cyanoacetate), and elemental sulfur.

Reaction Conditions : The components are usually heated under reflux in a suitable solvent (e.g., ethanol or DMF) for several hours.

The general reaction can be summarized as follows:

$$

\text{Carbonyl Compound} + \text{Activated Nitrile} + \text{Elemental Sulfur} \rightarrow \text{Thiophene Derivative}

$$

Esterification

Following the Gewald reaction, esterification is performed to introduce the isopropyl group. This involves:

Nucleophilic Substitution

In some synthetic routes, nucleophilic substitution can be employed to introduce the amino group:

Reagents : Isopropylamine can be used as a nucleophile.

Conditions : The reaction typically occurs in a polar solvent, such as DMF or DMSO, at elevated temperatures.

Optimization Strategies

To enhance yields and purity during synthesis, several optimization strategies may be employed:

Temperature Control : Maintaining temperatures between 70–90°C during reactions can improve yields.

Solvent Selection : Choosing solvents with appropriate polarity can influence reaction rates and product solubility.

Continuous Flow Reactors : Utilizing continuous flow technology can enhance scalability and control over reaction parameters.

Reaction Mechanisms

Gewald Reaction Mechanism

The Gewald reaction proceeds via a mechanism that involves:

- Formation of a thioketone intermediate from the carbonyl compound and elemental sulfur.

- Nucleophilic attack by the activated nitrile on the thioketone to form a thiophene ring.

- Rearrangement and cyclization to yield the desired thiophene derivative.

Esterification Mechanism

The esterification process involves:

- Protonation of the carboxylic acid by the acid catalyst.

- Nucleophilic attack by isopropanol on the carbonyl carbon.

- Elimination of water to form the ester bond.

Characterization Techniques

To confirm the structure and purity of this compound, several characterization techniques are utilized:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies substituents and confirms structure |

| Mass Spectrometry | Validates molecular weight |

| IR Spectroscopy | Detects functional groups (e.g., amine, ester) |

| HPLC | Assesses purity (>95% required for quality standards) |

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is primarily studied for its biological activities , including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

Case Study: Antimicrobial Screening

A study conducted using the disk diffusion method evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed clear zones of inhibition comparable to standard antibiotics like Streptomycin, demonstrating its potential as an antibacterial agent.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Material Science

In addition to its biological applications, this compound is utilized in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for incorporation into electronic devices.

Organic Electronics

The compound can be used as a building block in synthesizing more complex thiophene derivatives that are critical in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that materials derived from thiophene compounds exhibit favorable charge transport properties and stability under operational conditions.

Agricultural Applications

Emerging research suggests potential applications in agriculture, particularly as a plant growth regulator or an antifungal agent . The compound's ability to inhibit specific fungal strains could be beneficial in crop protection strategies.

Fungicidal Activity

Studies have indicated that this compound can effectively inhibit the growth of certain plant pathogens, suggesting its utility in developing environmentally friendly fungicides.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- 3-Methylphenyl (C₁₅H₁₇NO₂S): Methyl provides moderate electron donation and lipophilicity, balancing solubility and membrane permeability .

- Electron-Withdrawing Groups: Chlorophenyl (C₁₄H₁₄ClNO₂S): Chlorine atoms withdraw electrons, improving stability in oxidative environments and altering binding affinities . Dichlorophenyl (C₁₄H₁₃Cl₂NO₂S): Dual chlorine atoms amplify electron withdrawal, useful in electrophilic substitution reactions .

- Steric and Lipophilic Modifications: 2,4-Dimethylphenyl (C₁₆H₁₉NO₂S): Additional methyl groups increase steric hindrance and lipophilicity, possibly slowing metabolic degradation . 4-Propylphenyl (C₁₇H₂₁NO₂S): Propyl chain enhances lipid solubility, favoring blood-brain barrier penetration .

Biological Activity

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇NO₂S

- CAS Number : 351157-63-6

- Molecular Weight : 275.37 g/mol

The compound features a thiophene ring, an isopropyl group, an amino group, and a carboxylate functional group. The specific substitution pattern of the methyl group on the phenyl ring is believed to influence its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

- Introduction of the Amino Group : The amino group can be introduced via nitration followed by reduction or direct amination reactions.

- Esterification : The carboxylic acid group on the thiophene ring is esterified with isopropanol using an acid catalyst.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values indicating significant potency:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.50 | 0.55 |

The compound's efficacy was further demonstrated in biofilm formation inhibition studies, where it exhibited superior performance compared to standard antibiotics like Ciprofloxacin.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. It appears to modulate signaling pathways involved in inflammation, possibly through interactions with specific enzymes and receptors.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The compound may interact with enzymes or receptors that play critical roles in microbial growth and inflammation.

- Pathway Modulation : It likely modulates key signaling pathways associated with inflammatory responses and microbial resistance.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in ACS Omega evaluated various derivatives of thiophene compounds, including this compound, revealing its effectiveness against resistant strains of bacteria and fungi .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate?

The Gewald reaction is the most common method for synthesizing 2-aminothiophene derivatives. This multicomponent reaction involves a ketone (e.g., 3-methylacetophenone), a cyanoacetate ester, and elemental sulfur under basic conditions. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives have been synthesized using this method, with variations in substituents at the 4-position (e.g., aryl or alkyl groups) . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst (e.g., morpholine). Purification often involves column chromatography or recrystallization .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- 1H/13C NMR : To verify substituent positions and confirm the thiophene ring structure. For example, aromatic protons in the 3-methylphenyl group appear as distinct multiplet signals (δ 6.8–7.4 ppm), while the isopropyl ester group shows characteristic triplet and septet peaks .

- IR Spectroscopy : Confirms functional groups such as the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino group (N-H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

Calculated properties (using tools like PubChem or XLogP) include:

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Catalyst Screening : Bases like triethylamine or DBU improve cyclization efficiency in the Gewald reaction .

- Temperature Control : Maintaining 80–90°C prevents side reactions (e.g., decomposition of sulfur) .

- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) resolves impurities, achieving >95% purity .

Q. How do substituents on the thiophene ring influence bioactivity?

- 3-Methylphenyl Group : Enhances lipophilicity, potentially improving membrane permeability in antibacterial assays .

- Isopropyl Ester : Increases metabolic stability compared to methyl/ethyl esters, as observed in tetrahydrobenzothiophene derivatives .

- Amino Group : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .

Comparative studies on analogues (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) show that bulkier substituents reduce solubility but enhance target affinity .

Q. How can contradictions in reported biological data for similar thiophene derivatives be resolved?

- Standardized Assays : Reproduce studies using consistent protocols (e.g., MIC determination per CLSI guidelines) .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and characterize stereochemistry (if applicable) via X-ray crystallography .

- Computational Modeling : Use molecular docking to predict binding modes and explain variability in activity .

Q. What strategies are effective for functionalizing the thiophene core to explore structure-activity relationships (SAR)?

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 5-position using NCS/NBS .

- Acylation : React the amino group with acyl chlorides or anhydrides to form amides (e.g., chloroacetamido derivatives in antibacterial studies) .

- Oxidation/Reduction : Modify the ester group to carboxylic acids or alcohols for solubility tuning .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .

- Biological Testing : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and validate cytotoxicity in parallel .

For further details, refer to peer-reviewed protocols in Acta Pharmaceutica and Acta Crystallographica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.